ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
CAS No.: 2034155-00-3
Cat. No.: VC2729176
Molecular Formula: C12H15BrN2O2S
Molecular Weight: 331.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034155-00-3 |
|---|---|
| Molecular Formula | C12H15BrN2O2S |
| Molecular Weight | 331.23 g/mol |
| IUPAC Name | ethyl 2-(2-imino-6-methyl-1,3-benzothiazol-3-yl)acetate;hydrobromide |
| Standard InChI | InChI=1S/C12H14N2O2S.BrH/c1-3-16-11(15)7-14-9-5-4-8(2)6-10(9)17-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H |
| Standard InChI Key | JILLTQZUXKQXDG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=N.Br |
| Canonical SMILES | CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=N.Br |
Introduction
Synthesis Methods and Procedures
The synthesis of ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide employs specific methodologies that capitalize on the reactivity of its precursor components. The general synthesis pathway involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazole ring system with the desired substituents.
Reaction Conditions and Yields
Based on synthesis procedures for similar compounds, reaction conditions typically involve:
| Parameter | Typical Range |
|---|---|
| Temperature | 20-80°C |
| Reaction Duration | 1-14 hours |
| Solvent Systems | DMF, Dioxane/Water mixtures, Dichloromethane |
| Catalysts/Reagents | EDCI, HOBT, Triethylamine |
| Typical Yields | 40-80% |
Table 2: General Reaction Conditions for Benzothiazole Derivative Synthesis
The purification of the final product often involves filtration, washing with appropriate solvents, and recrystallization techniques to achieve the desired purity, typically 95% or higher for research applications .
Biological Activities and Applications
Ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, like many benzothiazole derivatives, demonstrates notable biological activities that make it valuable for pharmaceutical research and potential therapeutic applications.
Antimicrobial and Antifungal Properties
Compounds with similar structural features have exhibited antimicrobial and antifungal properties. The benzothiazole ring system, particularly when containing an imine functional group, often contributes to activity against various pathogenic organisms. The thiazole ring is associated with inhibition of certain enzymes and interference with cellular processes in microorganisms, although the specific mechanisms for this particular compound require further elucidation.
| Application Area | Potential Mechanism |
|---|---|
| Antimicrobial Agents | Disruption of cell wall synthesis, Enzyme inhibition |
| Anticancer Agents | Interference with cell proliferation pathways |
| Anti-inflammatory Agents | Modulation of inflammatory mediators |
| Central Nervous System Agents | Interaction with specific receptors |
Table 3: Potential Therapeutic Applications Based on Structural Class Properties
Structure-Activity Relationships
Research on benzothiazole derivatives indicates that specific structural modifications can significantly impact biological activity. For example, variations in substituents on the benzothiazole ring, particularly at the 6-position (where this compound has a methyl group), can enhance or alter antimicrobial potency and spectrum of activity. The presence of the ethyl acetate moiety at the 3-position may contribute to the compound's ability to cross biological membranes and reach intended cellular targets.
Current Research Findings
Structure-Based Drug Design
Recent studies on benzothiazole derivatives have employed computational methods to predict biological activities and optimize molecular structures. These approaches have helped identify key pharmacophore features that contribute to specific therapeutic effects. While research on ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide specifically is limited in the public domain, studies on structurally related compounds provide valuable insights into its potential properties and applications.
Future Research Directions
Future research on this compound may focus on:
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Elucidating specific mechanisms of action against various biological targets
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Developing structure-activity relationships to guide optimization efforts
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Exploring synergistic effects with established therapeutic agents
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Investigating potential applications beyond antimicrobial activity, such as anticancer or anti-inflammatory properties
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Addressing formulation challenges to enhance stability and bioavailability
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